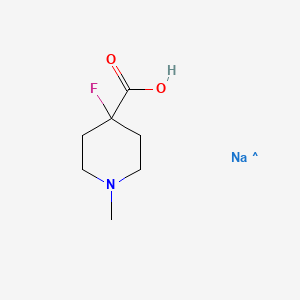
4-Fluoropiperidin-2-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoropiperidin-2-one;hydrochloride is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropiperidin-2-one;hydrochloride typically involves the fluorination of piperidin-2-one. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available piperidine derivatives. The process includes steps like halogenation, cyclization, and purification to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoropiperidin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to 4-fluoropiperidine.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the fluorine position.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-Fluoropiperidin-2-one N-oxide.
Reduction: 4-Fluoropiperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluoropiperidin-2-one;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: Serves as a probe in studying biological systems and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Fluoropiperidin-2-one;hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s electronic effects can modulate the compound’s binding affinity to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Fluoropiperidine: A closely related compound with similar chemical properties but different reactivity due to the absence of the carbonyl group.
Piperidin-2-one: The non-fluorinated parent compound with different pharmacokinetic properties.
Fluorinated Pyridines: Compounds with a similar fluorine substitution but on a different heterocyclic ring.
Uniqueness: 4-Fluoropiperidin-2-one;hydrochloride stands out due to its unique combination of a fluorine atom and a carbonyl group within the piperidine ring. This combination enhances its stability, reactivity, and potential for diverse applications in medicinal chemistry and beyond .
Propriétés
Formule moléculaire |
C5H9ClFNO |
|---|---|
Poids moléculaire |
153.58 g/mol |
Nom IUPAC |
4-fluoropiperidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H8FNO.ClH/c6-4-1-2-7-5(8)3-4;/h4H,1-3H2,(H,7,8);1H |
Clé InChI |
AJNYUVBXMHXGBQ-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)CC1F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid methyl ester](/img/structure/B13907124.png)

![(2-Oxo-1,2-dihydro-benzo[e][1,2,4]triazepin-3-yl)-acetic acid](/img/structure/B13907126.png)

![(2S)-2-amino-N-[(3-cyanophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907138.png)
![Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate](/img/structure/B13907146.png)





![1,1-Difluoro-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13907173.png)

